Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
Description
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS: 1935064-61-1) is a spirocyclic compound featuring a unique bicyclic scaffold with a 3.4 spiro junction. Its structure comprises a 3-membered oxa (oxygen-containing) ring fused to a 4-membered diaza (two nitrogen-containing) ring. The benzyl ester group at position 2 enhances its utility as a synthetic intermediate in medicinal chemistry.
This compound’s spiro architecture imparts conformational rigidity, making it valuable for designing bioactive molecules. Though explicit pharmacological data are absent in the evidence, structurally similar spirocycles are documented in drug discovery for targeting enzymes and receptors due to their ability to mimic transition states or stabilize protein-ligand interactions .
Properties
IUPAC Name |
benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-14-7-13(19-11)8-15(9-13)12(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDOYHCMXUUJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(C2)C(=O)OCC3=CC=CC=C3)OC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
The tert-butyl group, however, offers steric protection during synthetic steps, enhancing stability . The 7-oxo-5-oxa-2-azaspiro[3.4]octane derivative (CAS 1408075-90-0) lacks a second nitrogen atom, reducing hydrogen-bonding capacity and limiting its utility in interactions requiring dual basic sites .
Ring Size and Functional Group Positioning :
- Compounds like tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-55-7) feature a larger [4.5] spiro system, enabling greater conformational diversity for targeting larger enzyme active sites .
Applications in Drug Discovery :
- The tert-butyl analog (CAS 1799438-98-4) is widely used as a building block in API synthesis, with documented roles in experimental phasing for crystallography . In contrast, the benzyl variant’s applications remain speculative but are inferred from its structural similarity to intermediates in spirocycle-based drug candidates .
Research Findings and Mechanistic Insights
- Synthetic Utility : The tert-butyl analog (CAS 1799438-98-4) has been employed in multi-step syntheses, such as the preparation of piperazine-containing drug candidates via deprotection and coupling reactions .
- Reactivity : Spirocyclic oxa-aza systems undergo ring-opening reactions with nucleophiles (e.g., amines), enabling diversification into complex heterocycles. For example, analogous compounds react with pyrrolidine to form amide derivatives with enhanced bioactivity .
- Crystallographic Applications : SHELX software has been pivotal in resolving crystal structures of spirocycles, underscoring their importance in structural biology .
Biological Activity
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms within the spiro framework. This compound has garnered attention for its significant biological activities, particularly in the context of antimalarial and potentially other therapeutic applications.
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.26 g/mol
- CAS Number : 1935064-61-1
- Purity : 97% .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity against various strains of the malaria parasite Plasmodium falciparum. Its structural characteristics suggest potential interactions with multiple biological targets, enhancing its therapeutic profile.
Antimalarial Activity
In vitro studies have demonstrated that this compound can inhibit multiple stages of the malaria parasite's lifecycle. Interaction studies reveal that it binds effectively to proteins crucial for the parasite's survival, potentially disrupting essential biological processes and leading to the parasite's death .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Contains an azaspiro structure | Potential antimalarial activity |
| Benzyl 2,6-diazaspiro[3.4]octane | Lacks the carboxylate group | Limited biological activity |
| 1-Benzylpiperazine derivatives | Similar nitrogen-containing framework | Varying degrees of psychoactive effects |
This compound stands out due to its specific spirocyclic structure combined with both oxo and carboxylate functionalities, which enhance its reactivity compared to similar compounds .
The exact mechanisms by which this compound exerts its antimalarial effects are still under investigation. However, preliminary findings suggest that it may interfere with the metabolic pathways of the malaria parasite by inhibiting key enzymes or disrupting protein-protein interactions vital for the parasite's lifecycle .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of diazaspiro compounds to explore their biological activities further. For instance, a series of nitrofuran carboxamide derivatives derived from a diazaspiro core displayed potent antitubercular activity, indicating that similar structural motifs might yield diverse pharmacological properties .
Example Study
In a study examining various derivatives based on a diazaspiro framework, researchers identified compounds with minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.016 μg/mL . This highlights the potential for this compound and its derivatives to be explored in broader therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
